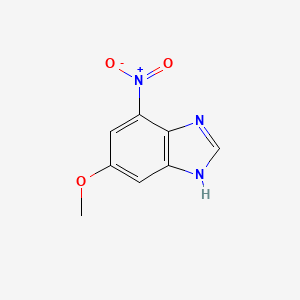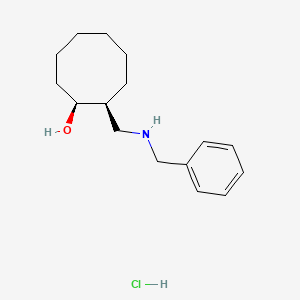
cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride is a chemical compound with the molecular formula C16H26ClNO and a molecular weight of 283.84 g/mol. It is known for its unique structure, which includes a cyclooctanol ring substituted with a benzylaminomethyl group. This compound is primarily used in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride typically involves the reaction of cyclooctanol with benzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The benzylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols .
Wissenschaftliche Forschungsanwendungen
cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride involves its interaction with specific molecular targets and pathways. The benzylaminomethyl group plays a crucial role in binding to target molecules, while the cyclooctanol ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride include:
- trans-2-Benzylaminomethyl-1-cyclooctanol hydrochloride
- cis-2-Benzylaminomethyl-1-cycloheptanol hydrochloride
- cis-2-Benzylaminomethyl-1-cyclohexanol hydrochloride
Uniqueness
This compound is unique due to its specific cyclooctanol ring structure and the cis-configuration of the benzylaminomethyl group. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C16H26ClNO |
|---|---|
Molekulargewicht |
283.83 g/mol |
IUPAC-Name |
(1S,2S)-2-[(benzylamino)methyl]cyclooctan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c18-16-11-7-2-1-6-10-15(16)13-17-12-14-8-4-3-5-9-14;/h3-5,8-9,15-18H,1-2,6-7,10-13H2;1H/t15-,16-;/m0./s1 |
InChI-Schlüssel |
TWBOLQAUOVRMDR-MOGJOVFKSA-N |
Isomerische SMILES |
C1CCC[C@@H]([C@@H](CC1)CNCC2=CC=CC=C2)O.Cl |
Kanonische SMILES |
C1CCCC(C(CC1)CNCC2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


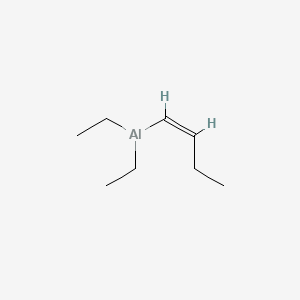

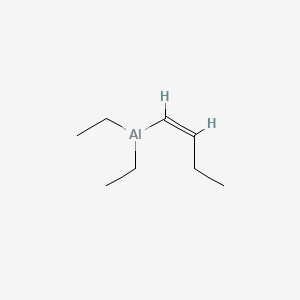
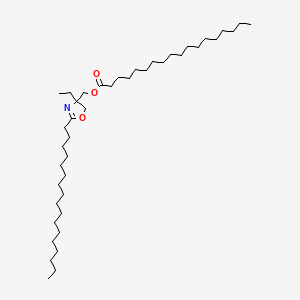
![N-[(6Z,10E)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl]-2-methylpropanamide](/img/structure/B13780291.png)
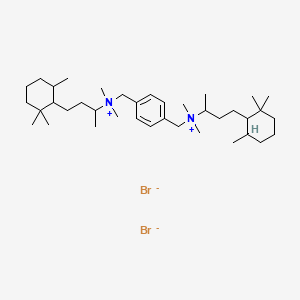
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)



![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)


